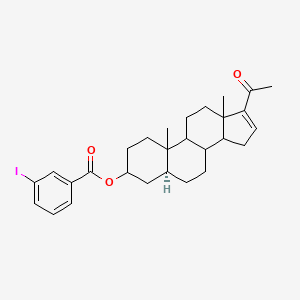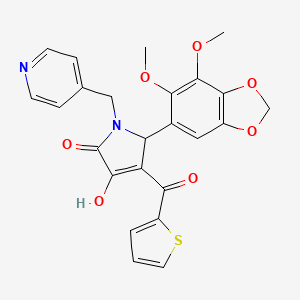![molecular formula C15H19N5O B11059748 4-Amino-5-{[3-(morpholin-4-yl)propyl]amino}benzene-1,2-dicarbonitrile](/img/structure/B11059748.png)
4-Amino-5-{[3-(morpholin-4-yl)propyl]amino}benzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-AMINO-2-CYANO-5-[(3-MORPHOLINOPROPYL)AMINO]PHENYL CYANIDE is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a phenyl ring substituted with amino, cyano, and morpholinopropylamino groups, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-AMINO-2-CYANO-5-[(3-MORPHOLINOPROPYL)AMINO]PHENYL CYANIDE typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where the starting materials are treated with alkyl cyanoacetates under specific conditions to yield the desired cyanoacetamide derivatives . The reaction conditions often involve stirring without solvent at elevated temperatures or using microwave-assisted synthesis to enhance reaction efficiency .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free reactions and microwave-assisted synthesis are employed to reduce reaction times and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-AMINO-2-CYANO-5-[(3-MORPHOLINOPROPYL)AMINO]PHENYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to primary amines.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines, alcohols.
Major Products: The major products formed from these reactions include various substituted phenyl derivatives, amines, and heterocyclic compounds .
Scientific Research Applications
4-AMINO-2-CYANO-5-[(3-MORPHOLINOPROPYL)AMINO]PHENYL CYANIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-AMINO-2-CYANO-5-[(3-MORPHOLINOPROPYL)AMINO]PHENYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound’s cyano and amino groups enable it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or alteration of receptor signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
- 2-CYANO-4-AMINO-5-(MORPHOLINOMETHYL)PHENYL CYANIDE
- 4-AMINO-3-CYANO-5-METHOXYCARBONYL-N-ARYLPYRAZOLES
- 2-CYANO-N-(3-CYANO-4,5,6,7-TETRAHYDROBENZO[B]THIOPHEN-2-YL)ACETAMIDE
Uniqueness: 4-AMINO-2-CYANO-5-[(3-MORPHOLINOPROPYL)AMINO]PHENYL CYANIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholinopropylamino group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H19N5O |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
4-amino-5-(3-morpholin-4-ylpropylamino)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C15H19N5O/c16-10-12-8-14(18)15(9-13(12)11-17)19-2-1-3-20-4-6-21-7-5-20/h8-9,19H,1-7,18H2 |
InChI Key |
XOJVXYYFAMRVCA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC2=C(C=C(C(=C2)C#N)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-bis(4-chloro-1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11059666.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11059674.png)


![2,4-Diamino-8-methoxy-5-(2-methoxyphenyl)-5H-chromeno[2,3-B]pyridine-3-carbonitrile](/img/structure/B11059689.png)
![6-(5-Bromothiophen-2-yl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11059697.png)
![6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11059706.png)

![Methyl 6-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B11059721.png)
![2-[(2-Methylpropyl)amino]naphthalene-1,4-dione](/img/structure/B11059729.png)
![7-(5-Bromothiophen-2-yl)-2-(methylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B11059736.png)
![5-(4-Chlorophenyl)-2-methyl-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11059756.png)
![Ethyl 5-methyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11059763.png)
![5-(1-adamantyl)-2-methyl-N-{2-[(methylamino)carbonyl]phenyl}-3-furamide](/img/structure/B11059765.png)
